molecular formula C21H27N B13168103 9,9-Dibutyl-9H-fluoren-2-amine

9,9-Dibutyl-9H-fluoren-2-amine

Katalognummer: B13168103
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: ZEIXCNWKYYDMFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Dibutyl-9H-fluoren-2-amine is an organic compound belonging to the fluorene family It is characterized by the presence of two butyl groups attached to the 9th carbon of the fluorene ring and an amine group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dibutyl-9H-fluoren-2-amine typically involves the alkylation of fluorene derivatives. One common method is the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the dibutylated product. The amine group can be introduced via a subsequent amination reaction using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Dibutyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

9,9-Dibutyl-9H-fluoren-2-amine has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.

    Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.

    Chemical Sensors: Its unique structure allows for the design of chemical sensors for detecting various analytes.

    Pharmaceuticals: Research is ongoing to explore its potential as a building block for drug development.

Wirkmechanismus

The mechanism of action of 9,9-Dibutyl-9H-fluoren-2-amine in various applications involves its ability to participate in electron transfer processes. The presence of the amine group and the conjugated fluorene ring system facilitates interactions with other molecules, leading to the desired electronic and optical properties. In organic electronics, the compound acts as an electron donor or acceptor, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,9-Diphenyl-9H-fluoren-2-amine: Similar in structure but with phenyl groups instead of butyl groups.

    9,9-Dimethyl-9H-fluoren-2-amine: Contains methyl groups instead of butyl groups.

    9,9-Diethyl-9H-fluoren-2-amine: Features ethyl groups instead of butyl groups.

Uniqueness

9,9-Dibutyl-9H-fluoren-2-amine is unique due to the presence of butyl groups, which influence its solubility, electronic properties, and reactivity. These characteristics make it particularly suitable for applications in organic electronics and materials science, where specific electronic and solubility properties are desired .

Eigenschaften

Molekularformel

C21H27N

Molekulargewicht

293.4 g/mol

IUPAC-Name

9,9-dibutylfluoren-2-amine

InChI

InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3

InChI-Schlüssel

ZEIXCNWKYYDMFA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.